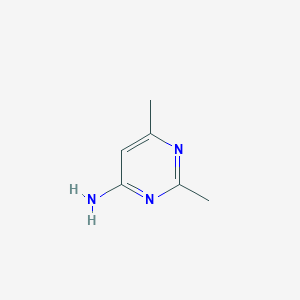

4-Amino-2,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJDXAFKCKSLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196725 | |

| Record name | Kyanmethin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-98-3 | |

| Record name | 2,6-Dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyanmethin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyanmethin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kyanmethin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYANMETHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3JQH7MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Core

4-Amino-2,6-dimethylpyrimidine is a heterocyclic organic compound that holds a significant position in medicinal chemistry and the broader chemical industry. As a substituted pyrimidine, it is a crucial building block and a key intermediate in the synthesis of a variety of bioactive molecules, most notably certain sulfonamide drugs.[1][2][3] The strategic placement of its amino and methyl groups on the pyrimidine ring imparts specific chemical reactivity and allows for diverse functionalization, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1][4][5] This guide provides a comprehensive overview of the historical context of its discovery, a detailed exploration of its seminal synthesis, including the underlying chemical principles, and its pivotal role in the pharmaceutical landscape.

Part 1: Historical Context and Discovery

The journey to the synthesis of specific pyrimidine derivatives like this compound is rooted in the foundational work on pyrimidine chemistry in the late 19th century. While pyrimidine-containing compounds were known earlier, the systematic study and synthesis of the pyrimidine ring system began in earnest with the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[6] This laid the groundwork for the exploration of various substituted pyrimidines.

The specific "discovery" of this compound, in the sense of a singular Eureka moment, is not prominently documented. Rather, its emergence is intertwined with the broader development of pyrimidine synthesis methodologies. The most widely recognized and historically significant method for synthesizing this and similar pyrimidines is a variation of the classical condensation reactions that produce the pyrimidine ring. This general approach involves the reaction of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as guanidine.

A key milestone in the practical synthesis of this compound was the development of an improved, economically viable method detailed in a 1953 patent.[7] This patent highlights a process of reacting a guanidine salt with acetylacetone in an aqueous alkaline medium, which offered significant advantages over previous methods that required anhydrous solvents and elaborate recovery equipment.[7] This development was crucial for the large-scale production of this compound, particularly for its use as a primary intermediate in the manufacture of the antibacterial drug sulfamethazine.[7][8]

Part 2: The Principal Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the condensation of acetylacetone with a guanidine salt in the presence of a base.[7] This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic ring.

Reaction Scheme

Caption: Simplified reaction mechanism workflow.

Detailed Mechanistic Steps:

-

Formation of the Nucleophile: In the alkaline medium, the guanidine salt is deprotonated to form the free guanidine base, a potent nucleophile.

-

Enolization of Acetylacetone: The base also catalyzes the tautomerization of acetylacetone to its enol form, which increases the nucleophilicity of the α-carbon.

-

Initial Condensation: One of the amino groups of guanidine attacks one of the carbonyl carbons of acetylacetone, followed by dehydration to form an enamine intermediate.

-

Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered ring.

-

Final Dehydration: A final dehydration step occurs to form the stable aromatic pyrimidine ring, resulting in this compound.

Part 3: Quantitative Data and Applications

The 1953 patent provides valuable quantitative data that underscores the efficiency of this synthetic method. The following table summarizes the results from different examples provided in the patent.

| Example No. | Guanidine Salt | Base | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

| 1 | Guanidine Nitrate | Sodium Carbonate | 95-100 | 2 | ~90 | ~99 |

| 2 | Guanidine Hydrochloride | Sodium Carbonate | 95-100 | 2 | High | High |

| 4 | Guanidine Nitrate | Sodium Carbonate | 50-55 | 6 | Lower | Lower |

Data synthesized from the examples in US Patent 2,660,579. [7]

Key Application: Synthesis of Sulfamethazine

The primary driver for the industrial production of this compound was its use as a key intermediate in the synthesis of sulfamethazine (also known as sulfadimidine), a widely used sulfonamide antibiotic. [2][7][8] The synthesis of sulfamethazine involves the reaction of this compound with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group.

Caption: Synthesis pathway of Sulfamethazine.

The development of an efficient synthesis for this compound was therefore a critical step in making sulfamethazine and other related drugs readily available for veterinary and human medicine.

Conclusion

This compound stands as a testament to the evolution of synthetic organic chemistry. While its specific "discovery" is not attributed to a single individual, its practical synthesis was perfected through methodical improvements on foundational pyrimidine chemistry. The development of an aqueous-based synthesis was a significant advancement, paving the way for its large-scale industrial production. Its role as a crucial precursor to sulfamethazine highlights the profound impact that the efficient synthesis of a single heterocyclic building block can have on the field of medicine. For contemporary researchers, the story of this compound serves as a powerful example of how fundamental synthetic methodology underpins the development of life-saving therapeutics.

References

-

Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. [Link]

- American Cyanamid Company. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S.

-

PubChem. (n.d.). Sulfamethazine. Retrieved from [Link]

-

MDPI. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 27(15), 4785. [Link]

-

MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(3), 887. [Link]

Sources

- 1. bioone.org [bioone.org]

- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 8. 2-(4-Aminobenzenesulfonamido)-4,6-dimethylpyrimidine | 57-68-1 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dimethylpyrimidine

Introduction

4-Amino-2,6-dimethylpyrimidine, also known by the trivial name cyanomethine, is a heterocyclic organic compound with the chemical formula C₆H₉N₃.[1] As a substituted pyrimidine, it is a structural analogue of a class of molecules with profound significance in biological systems, including nucleobases. This guide provides a comprehensive overview of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's behavior. The insights contained herein are critical for its application in chemical synthesis, medicinal chemistry, and materials science.

Chemical Identity and Structure

This compound is characterized by a pyrimidine ring substituted with an amino group at the 4-position and two methyl groups at the 2- and 6-positions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are fundamental to predicting its behavior in different environments and designing experimental protocols.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [1][3][6] |

| Color | White to off-white, beige | [1][5][7] |

| Melting Point | 180-186 °C | [1][3][6] |

| Boiling Point | 254 °C | [3][6] |

| Water Solubility | 6.4 g/L at 18 °C | [3][6] |

| Solubility in Organic Solvents | Soluble in DMSO, slightly soluble in alcohol | [1][3] |

| pKa (Predicted) | 7.24 ± 0.10 | [3][6] |

| Density (Rough Estimate) | 1.1097 g/cm³ | [3][6] |

| Flash Point | 121.3 °C | [3] |

| Vapor Pressure | 0.0417 mmHg at 25°C | [3] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of this compound relies on standard analytical techniques. The following section outlines the methodologies for key experimental workflows.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Understanding the solubility of a compound is paramount in drug development for formulation and in chemical synthesis for reaction solvent selection.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, methanol, dimethyl sulfoxide).

-

Sample Addition: A known mass of this compound is added to a specific volume of the solvent at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached.

-

Observation & Quantification: The solution is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC. The pH of the aqueous solution can significantly influence the solubility of this basic compound.[8]

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:

-

N-H stretching: Vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Vibrations from the methyl groups and the aromatic ring.

-

C=N and C=C stretching: Vibrations from the pyrimidine ring, usually observed in the 1400-1650 cm⁻¹ region.

-

N-H bending: Bending vibrations of the amine group around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the six protons of the two equivalent methyl groups (CH₃ ).

-

A singlet for the proton on the pyrimidine ring (Ar-H ).

-

A broad singlet for the two protons of the amino group (NH₂ ), which may exchange with D₂O.

UV-Vis Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyrimidine ring system, being aromatic, is expected to exhibit characteristic absorption bands in the UV region.

Stability and Reactivity

This compound is a stable crystalline solid under standard conditions.[8] It is a strongly basic compound due to the presence of the amino group and the nitrogen atoms in the pyrimidine ring.[1] This basicity allows it to form complexes with metal ions, such as platinum(II) and platinum(IV) compounds.[1]

Synthesis

One common method for the synthesis of this compound is the trimerization of acetonitrile in the presence of sodium or potassium.[1] This reaction can also be catalyzed by sodium methoxide.[1]

Applications in Research and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its derivatives have been explored for various therapeutic applications.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7]

Conclusion

This technical guide has provided a detailed examination of the fundamental physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile chemical compound. A thorough understanding of these properties is essential for its effective and safe utilization in scientific and industrial applications.

References

-

Wikipedia. Cyanomethine. [Link]

-

LookChem. Cas 461-98-3, this compound. [Link]

-

Solubility of Things. 4,6-dimethyl-2-aminopyrimidine. [Link]

-

Pharmaffiliates. This compound | CAS No : 461-98-3. [Link]

-

CAS Common Chemistry. 2,6-Dimethyl-4-pyrimidinamine. [Link]

-

PubChem. 2,6-Dimethyl-4-aminopyrimidine. [Link]

Sources

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 461-98-3 [amp.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemicalbook.com [chemicalbook.com]

4-Amino-2,6-dimethylpyrimidine CAS number 461-98-3

An In-Depth Technical Guide to 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3)

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and applications.

Introduction and Strategic Importance

This compound, also known as Cyanmethine, is a substituted pyrimidine that serves as a highly versatile scaffold and building block in synthetic chemistry.[1] The pyrimidine core is a fundamental heterocycle in nucleic acids (cytosine, thymine, and uracil) and is prevalent in a vast array of biologically active molecules and approved drugs.[2] The specific substitution pattern of this compound—an amino group at the 4-position and two methyl groups at the 2- and 6-positions—imparts a unique combination of reactivity, solubility, and electronic properties.

Its strategic importance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] It is a foundational component in the development of various therapeutic agents, including antiviral and anticancer drugs, as well as in the formulation of potent herbicides and fungicides.[3][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 461-98-3 | [6][7] |

| Molecular Formula | C₆H₉N₃ | [6][7] |

| Molecular Weight | 123.16 g/mol | [6][7] |

| Appearance | White to cream crystalline solid/powder | [1][6][8] |

| Melting Point | 183-187 °C | [1][6] |

| Boiling Point | 254 °C | [6] |

| Solubility | Soluble in water and DMSO; slightly soluble in alcohol. | [1][6] |

| pKa | 7.24 ± 0.10 (Predicted) | [6] |

| IUPAC Name | 2,6-Dimethylpyrimidin-4-amine | [1][8] |

| Synonyms | Cyanmethine, Kyanmethin, 6-Amino-2,4-dimethylpyrimidine | [1][6] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.

| Technique | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to methyl protons (singlet), a pyrimidine ring proton (singlet), and amino group protons (broad singlet). The exact chemical shifts depend on the solvent used (e.g., DMSO-d₆). |

| ¹³C NMR | Resonances for the methyl carbons and the distinct aromatic carbons of the pyrimidine ring. |

| FT-IR (KBr Pellet) | Characteristic absorption bands: N-H stretching of the primary amine (typically a doublet around 3400-3300 cm⁻¹), N-H bending (~1640 cm⁻¹), and C=N stretching from the pyrimidine ring (~1570 cm⁻¹).[9][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 123.08, corresponding to the exact mass of the compound.[11] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is well-established. One of the most common and reliable methods involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[12] This approach is advantageous for its use of readily available starting materials and avoidance of anhydrous solvents, making it scalable and cost-effective.[12]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

-

Guanidine nitrate

-

Acetylacetone (2,4-pentanedione)

-

Sodium carbonate (anhydrous)

-

Deionized water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and vacuum flask

Procedure:

-

Charge the Reactor: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine guanidine nitrate (e.g., 0.1 mol) and sodium carbonate (e.g., 0.1 mol). Add 200 mL of deionized water.

-

Addition of Acetylacetone: While stirring, add acetylacetone (e.g., 0.1 mol) to the aqueous solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a practical rate. The reaction time is optimized to ensure complete consumption of the limiting reagent.[12]

-

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.

-

Causality: The product has lower solubility in cold water, hence cooling promotes crystallization and increases the isolated yield.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL).

-

Causality: Washing with cold water removes residual inorganic salts (like sodium nitrate) and other water-soluble impurities without significantly dissolving the desired product.

-

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Self-Validation/Characterization:

-

Determine the melting point of the dried product. A sharp melting point close to the literature value (183-187 °C) is a good indicator of purity.

-

Acquire an NMR spectrum to confirm the chemical structure and assess for the presence of impurities.

-

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

-

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its functional groups.

-

Amino Group: The exocyclic amino group at the C4 position is a key nucleophilic center. It readily participates in reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the facile introduction of diverse side chains.

-

"Active" Methyl Groups: The methyl groups at the C2 and C6 positions are rendered "active" by the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbon can then undergo reactions like aldol-type condensations with aldehydes.[13] This reactivity is crucial for extending the molecular framework.

Role as a Pharmacophore and Scaffold

In drug discovery, this molecule serves as a privileged scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor, facilitating strong and specific interactions with biological targets like protein kinases or receptors.

Caption: Role as a versatile scaffold in drug discovery.

Derivatives of this core have been investigated as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[14] By modifying the core structure, researchers can fine-tune the molecule's selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

5.1. Hazard Identification

-

Classification: This chemical is considered hazardous.[15]

-

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17] It may also be harmful if swallowed.[15]

5.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[18] Wash hands thoroughly after handling.[18]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.

5.3. Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.

-

Incompatibilities: Keep away from strong oxidizing agents.[15]

References

-

LookChem. (n.d.). Cas 461-98-3, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanomethine. Retrieved from [Link]

-

StackExchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Retrieved from [Link]

-

Xiangyang Extenda Biotech Co.,Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino–4,6- dimethylpyrimidine. Retrieved from [Link]

-

PubMed. (1994). The Antimitotic Drug 4,6-dimethyl-2-amino-3,4,5- Trimethoxyphenyl-Pyrimidine Inhibits the Nucleoside Transport System of Cells From Various Animal Species. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

-

PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 767-15-7 | Chemical Name : Dimethylpyrimidine-4,6-amino-2. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

Chegg. (2021). Question: What is the reaction mechanism for the formation of 2-amino-4,6-dimethylpyrimidine.... Retrieved from [Link]

-

Autech. (n.d.). 2-Amino-4,6-dimethylpyrimidine: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Chegg. (2021). Expt. 2: Synthesis of a Heterocycle: 2-Amino-4,6- dimethylpyrimidine.... Retrieved from [Link]

Sources

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijera.com [ijera.com]

- 11. spectrabase.com [spectrabase.com]

- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. biosynth.com [biosynth.com]

- 18. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-2,6-dimethylpyrimidine

Introduction

4-Amino-2,6-dimethylpyrimidine, also known as Cyanomethine, is a heterocyclic amine with significant applications in medicinal chemistry and drug development.[1] Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules. Accurate and unambiguous structural elucidation and purity assessment are critical for its use in research and pharmaceutical development. This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound, offering insights into the principles, experimental considerations, and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic profile of this important molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate analytical methodologies, including solvent selection for spectroscopy and sample preparation.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Appearance | Crystalline solid | [1][2] |

| Melting Point | 184-186 °C | [2] |

| Boiling Point | 254 °C | [2] |

| Solubility | Soluble in water and DMSO; slightly soluble in alcohol. | [1][2] |

| pKa | 7.24 ± 0.10 (Predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The anticipated signals are a direct reflection of the molecule's symmetry and the electronic nature of the pyrimidine ring.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with residual water in the solvent. The chemical shift is downfield due to the electron-withdrawing nature of the pyrimidine ring. |

| ~5.8 | Singlet | 1H | H-5 | The lone proton on the pyrimidine ring (at position 5) is expected to be a sharp singlet. Its chemical shift is influenced by the aromatic character of the ring and the electronic effects of the surrounding nitrogen atoms and substituents. |

| ~2.2 | Singlet | 6H | -CH₃ | The two methyl groups at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They will therefore appear as a single, sharp singlet integrating to six protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] The use of DMSO-d₆ is recommended due to the compound's good solubility in this solvent.[2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C4 | The carbon atom attached to the amino group (C4) is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the attached nitrogen and its involvement in the delocalized π-system. |

| ~160 | C2, C6 | The two carbon atoms bearing the methyl groups (C2 and C6) are equivalent and will appear as a single resonance. They are also significantly deshielded due to their position within the heterocyclic aromatic ring. |

| ~100 | C5 | The C5 carbon, bonded to the ring proton, is expected to be the most upfield of the ring carbons. |

| ~24 | -CH₃ | The carbon atoms of the two equivalent methyl groups will appear as a single, upfield signal. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer is required.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amino group, the C-H bonds of the methyl groups, and the C=C and C=N bonds within the pyrimidine ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) | The primary amine group will show two distinct stretching vibrations, corresponding to the asymmetric and symmetric modes.[4] |

| ~3050 | Weak | Aromatic C-H stretching | The stretching vibration of the C-H bond on the pyrimidine ring (C5-H). |

| 2980 - 2850 | Medium | Aliphatic C-H stretching | The symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups. |

| ~1640 | Strong | N-H bending (scissoring) | The in-plane bending vibration of the amino group is typically strong and appears in this region.[4] |

| ~1570 | Strong | C=N stretching (pyrimidine ring) | The stretching vibrations of the carbon-nitrogen double bonds within the aromatic pyrimidine ring.[4] |

| ~1450 | Strong | C=C stretching (pyrimidine ring) | The stretching vibrations of the carbon-carbon double bonds within the pyrimidine ring.[4] |

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid, crystalline this compound is sufficient.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Rationale |

| 123 | Molecular Ion (M⁺) | This peak corresponds to the intact molecule with the loss of one electron, confirming the molecular weight of 123 g/mol .[5] |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 96 | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. |

| 81 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the fragment at m/z 108. |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless mode at a temperature of ~250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] For this compound, the absorption of UV radiation will correspond to π → π* and n → π* transitions within the aromatic pyrimidine ring. The position of the maximum absorbance (λmax) is characteristic of the chromophoric system.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar protic solvent like ethanol is expected to show strong absorption bands in the UV region. The exact λmax values can be influenced by the solvent polarity and pH due to potential protonation of the amino group or the ring nitrogens.[7] Based on similar pyrimidine structures, two main absorption bands are anticipated:

-

A strong π → π transition* at a shorter wavelength (likely below 250 nm).

-

A weaker n → π transition* at a longer wavelength (potentially around 280-300 nm).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the sample spectrum over a range of 200-400 nm.

-

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from all these spectroscopic techniques. The following diagram illustrates the logical workflow for the analysis and structural confirmation.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the protocols and understanding the expected spectral features outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this important molecule, ensuring its identity, purity, and suitability for its intended application. The self-validating nature of these combined analyses provides a high degree of confidence in the final structural assignment.

References

-

LookChem. This compound(461-98-3). [Link]

-

NIST. 4-Amino-2,6-dihydroxypyrimidine. NIST Chemistry WebBook. [Link]

-

International Journal of Engineering Research and Applications (IJERA). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

-

PubChem. 4-Amino-2,6-dimethylpyridine. [Link]

-

Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

-

Wikipedia. Cyanomethine. [Link]

-

PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. [Link]

-

SpectraBase. This compound. [Link]

-

PubChem. 4-Amino-2-(5'-cyano-2'-pyridyl)pyrimidine. [Link]

-

NIST. 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

-

African Journals Online (AJOL). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. [Link]

-

MDPI. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

-

PubChem. 4,6-Dimethylpyrimidine. [Link]

-

Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

ResearchGate. Infrared spectroscopic studies on 4-amino-6-oxopyrimidine in a low-temperature Xe matrix and crystalline polymorphs composed of double hydrogen-bonded ribbons. [Link]

-

NIST. Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook. [Link]

-

Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. [Link]

-

PubChem. 2-Amino-4,6-dimethyl pyrimidine. [Link]

-

Chemistry LibreTexts. 4.5: Ultraviolet and visible spectroscopy. [Link]

-

MDPI. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

Sources

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 3. This compound(461-98-3) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound(461-98-3) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

FT-IR spectrum of 4-Amino-2,6-dimethylpyrimidine

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-2,6-dimethylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (also known as Cyanomethine).[1] As a fundamental building block in medicinal and materials chemistry, understanding its structural characteristics is paramount for researchers and drug development professionals.[2][3] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of this compound.[2][3] This document will detail the theoretical underpinnings of its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum.

Molecular Structure and Expected Vibrational Modes

This compound (C₆H₉N₃) is a heterocyclic aromatic compound.[1] Its structure consists of a pyrimidine ring substituted with a primary amino group at the 4-position and two methyl groups at the 2- and 6-positions.

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Causality and Trustworthiness:

-

Why KBr? Potassium bromide is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that, when pressed, minimizes scattering losses, resulting in a clear baseline.

-

Why Grind? Grinding the sample to a fine powder and dispersing it in the KBr matrix prevents spectral artifacts caused by large crystal sizes (Christiansen effect) and ensures a uniform concentration for Beer-Lambert Law compliance.

-

Why Vacuum and Pressure? Applying a vacuum removes atmospheric water and CO₂, whose absorptions can interfere with the sample spectrum. High pressure causes the KBr to flow and encapsulate the sample, forming a solid-solution pellet that is nearly transparent.

-

Why a Background Scan? The background scan measures the spectrum of the instrument's environment (gaseous H₂O, CO₂) and the beam path. This is computationally subtracted from the sample scan, ensuring the final spectrum represents only the analyte. This self-validating step is critical for data integrity.

In-Depth Spectral Interpretation

The can be divided into distinct regions, each providing specific structural information. The combination of bands across these regions provides a unique fingerprint for the molecule.

The N–H and C–H Stretching Region (3500 - 2800 cm⁻¹)

-

Primary Amine N–H Stretches: The most prominent features in this region are two distinct bands characteristic of a primary amine (–NH₂). [4][5]One band, typically between 3400-3300 cm⁻¹, corresponds to the asymmetric N–H stretch, while the second, between 3330-3250 cm⁻¹, is due to the symmetric N–H stretch. [6]The presence of two bands in this area is a definitive indicator of the –NH₂ group. [6][7][8]For aromatic amines, these stretches are often observed between 3500-3340 cm⁻¹. [7]* Aromatic C–H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically ~3030 cm⁻¹), corresponding to the C–H stretching vibration of the lone hydrogen on the pyrimidine ring. [9]* Methyl C–H Stretches: Absorptions from the C–H stretching of the two methyl groups appear just below 3000 cm⁻¹. Typically, bands are seen in the 2950-2850 cm⁻¹ range, corresponding to both asymmetric and symmetric stretching modes. [2]

The Fingerprint Region (1700 - 600 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are highly specific to the molecule's overall structure.

-

N–H Bending (Scissoring): A strong, sharp band is observed between 1650-1580 cm⁻¹. [6]This absorption is due to the in-plane bending (scissoring) motion of the primary amino group and serves as a crucial secondary confirmation of its presence. [2][5]* Pyrimidine Ring Stretches (C=C and C=N): The aromatic pyrimidine ring gives rise to a series of characteristic sharp bands, typically between 1600-1450 cm⁻¹. [2][9]These absorptions are due to the complex stretching vibrations of the C=C and C=N double bonds within the heterocyclic framework. [10]* Methyl C–H Bending: Asymmetric and symmetric C–H bending (deformation) modes of the methyl groups typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

-

C–N Stretching: The stretching vibration of the C–N bond connecting the amino group to the aromatic ring is expected in the 1335-1250 cm⁻¹ range. [6][8]The C–N bonds within the pyrimidine ring also contribute to absorptions in this area. [2]* Ring Breathing and C–H Bending: The region below 1000 cm⁻¹ contains bands related to the "breathing" mode of the entire pyrimidine ring and out-of-plane C–H bending vibrations, which are diagnostic of the substitution pattern on the aromatic ring. [9][11]

Summary of Key Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3500 - 3300 | Asymmetric & Symmetric N–H Stretch | Primary Aromatic Amine (–NH₂) [2][6][7] |

| ~3030 | C–H Stretch | Aromatic C–H (on pyrimidine ring) [9] |

| 2950 - 2850 | Asymmetric & Symmetric C–H Stretch | Methyl Groups (–CH₃) [2] |

| 1650 - 1580 | N–H Bend (Scissoring) | Primary Amine (–NH₂) [2][6] |

| 1600 - 1450 | C=N and C=C Ring Stretch | Pyrimidine Aromatic Ring [2][9][10] |

| ~1460 & ~1375 | C–H Bend (Deformation) | Methyl Groups (–CH₃) |

| 1335 - 1250 | C–N Stretch | Aromatic Amine (Ring–NH₂) [6][8] |

| Below 1000 | Ring Breathing & C-H oop Bend | Pyrimidine Ring Skeleton & Substituted Aromatic [9][11] |

Conclusion

The provides a definitive fingerprint for its molecular structure. The key identifying features are the dual N–H stretching bands (3500-3300 cm⁻¹) and the strong N–H bending band (1650-1580 cm⁻¹), which together unequivocally confirm the primary amine group. These are complemented by the characteristic C–H stretches of the methyl and aromatic moieties, and a complex series of absorptions in the fingerprint region that validate the substituted pyrimidine core. By following a rigorous, self-validating experimental protocol, FT-IR spectroscopy stands as an essential and authoritative technique for the structural verification and quality assessment of this important chemical entity in research and pharmaceutical development.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5. Available From: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Available From: [Link]

-

Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available From: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available From: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available From: [Link]

-

MOLBASE. (n.d.). This compound | 461-98-3. Encyclopedia. Available From: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link]

-

B. C. Smith. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available From: [Link]

-

University of Calgary. (n.d.). Amine infrared spectra. Chemistry. Available From: [Link]

-

Wikipedia. (n.d.). Cyanomethine. Available From: [Link]

-

Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available From: [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Available From: [Link]

-

International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available From: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available From: [Link]

-

Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13, 353. DOI: 10.1039/QR9591300353. Available From: [Link]

-

Wikimedia Commons. (2023, December 23). File:this compound.png. Available From: [Link]

-

Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Available From: [Link]

Sources

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Amino-2,6-dimethylpyrimidine

Introduction

4-Amino-2,6-dimethylpyrimidine, also known as Cyanomethine, is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure, featuring a nitrogen-containing aromatic ring substituted with both electron-donating amino and methyl groups, makes it a valuable building block in medicinal chemistry and materials science.[2] The precise structural elucidation and purity assessment of this molecule are paramount in any research and development setting.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive analytical technique for determining the structure of organic compounds in solution.[3][4] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the observed spectral features, present validated experimental data, and provide robust, field-proven protocols for data acquisition and processing. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the NMR characteristics of this important chemical entity.

Molecular Structure and Symmetry Considerations

The key to accurately interpreting any NMR spectrum lies in a thorough understanding of the molecule's structure and inherent symmetry. This compound possesses a plane of symmetry that bisects the molecule through the C4-amino bond and the C5-H bond. This symmetry renders the two methyl groups (at C2 and C6) and their respective carbon atoms chemically and magnetically equivalent. Consequently, these equivalent nuclei will produce a single, combined resonance in both the ¹H and ¹³C NMR spectra, simplifying the overall spectral pattern.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule.

Theoretical Prediction

Based on the molecular structure, we can predict the following signals in the ¹H NMR spectrum:

-

Methyl Protons (2-CH₃ and 6-CH₃): Due to molecular symmetry, the six protons of the two methyl groups are equivalent. They are expected to produce a single, sharp singlet with an integration value corresponding to 6H.

-

Ring Proton (5-H): The single proton attached to C5 is in a unique chemical environment. It has no adjacent protons to couple with, so it should appear as a singlet with an integration of 1H. Its position in the heteroaromatic region will be influenced by the adjacent nitrogen atoms and the C4-amino group.

-

Amino Protons (4-NH₂): The two protons of the amino group are equivalent and should appear as a singlet with an integration of 2H. The chemical shift of NH₂ protons is highly dependent on solvent, concentration, and temperature, and the peak is often broadened due to quadrupole effects from the adjacent ¹⁴N and potential chemical exchange.

Experimental Data and Interpretation

The experimental ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, confirms these predictions. DMSO-d₆ is an excellent solvent choice as it effectively dissolves the compound and its hydrogen-bond accepting nature slows down the exchange rate of the N-H protons, resulting in a more clearly defined resonance.[2][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.45 | Broad Singlet | 2H | NH₂ |

| ~5.83 | Singlet | 1H | C5-H |

| ~2.24 | Singlet | 6H | 2,6-(CH₃)₂ |

| Data referenced from a spectrum recorded at 400 MHz in DMSO-d₆.[6] |

The upfield shift of the C5-H proton (~5.83 ppm) compared to unsubstituted pyrimidine (~7.36 ppm) is a direct consequence of the strong electron-donating effects of the amino group at C4 and the two methyl groups at C2 and C6, which increase the electron density at C5, causing it to be more shielded.[7] The methyl protons appear in the expected aliphatic region, slightly downfield from typical alkyl groups due to the influence of the aromatic ring. The broad amino proton signal is clearly observed around 6.45 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Theoretical Prediction

Leveraging the molecule's symmetry, we anticipate four distinct signals in the ¹³C NMR spectrum:

-

C2 and C6: One signal for the two equivalent carbons bearing the methyl groups.

-

C4: One signal for the carbon atom attached to the amino group.

-

C5: One signal for the carbon atom bonded to the ring proton.

-

Methyl Carbons: One signal for the two equivalent methyl group carbons.

Experimental Data and Interpretation

Experimental analysis validates the presence of four signals. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the substituents.

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C2 & C6 |

| ~163.0 | C4 |

| ~101.5 | C5 |

| ~23.5 | -CH₃ |

| Data referenced from available spectral databases.[8][9] |

Causality of Chemical Shifts:

-

C2, C6, and C4: These carbons are directly bonded to electronegative nitrogen atoms, which strongly deshield them, causing their resonances to appear far downfield (~163-167 ppm). This is a characteristic feature of carbons in pyrimidine and other diazine systems.[10]

-

C5: This carbon is significantly more shielded, resonating at a much higher field (~101.5 ppm). This shielding is the result of the combined electron-donating resonance effects from the C4-amino group and the C2/C6 positions, which increase electron density at C5.

-

Methyl Carbons: The methyl carbons resonate in the typical aliphatic region (~23.5 ppm).

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly chosen acquisition parameters.[11]

Protocol 1: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent ensures complete dissolution and minimizes exchange broadening of the NH₂ signal.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to a clean, dry vial containing the sample. Gently vortex or sonicate if necessary to achieve a clear, homogenous solution.

-

Filtration: To eliminate particulate matter that can degrade spectral resolution and shim quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard (Optional): For the most precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₅ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.[12][13]

Protocol 2: NMR Data Acquisition & Processing

The following parameters are recommended for a 400 MHz spectrometer.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard single pulse (e.g., 'zg30')[12] | Proton-decoupled single pulse (e.g., 'zgpg30')[5] |

| Spectral Width | 0 - 12 ppm | 0 - 200 ppm |

| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds |

| Relaxation Delay (d1) | 2 - 5 seconds | 2 seconds |

| Number of Scans | 8 - 16 | 128 - 1024 (concentration dependent) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Data Processing Steps:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.[12]

-

Phasing: Manually adjust the zero-order and first-order phase correction to ensure all peaks have a pure, positive absorption lineshape.

-

Baseline Correction: Apply an automatic or polynomial baseline correction to achieve a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to its known value.[12]

-

Integration: For ¹H spectra, integrate all signals to determine the relative number of protons.

Caption: Standardized workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward and highly characteristic, directly reflecting the molecule's inherent symmetry and the electronic nature of its substituents. The ¹H spectrum is defined by three distinct singlets corresponding to the equivalent methyl groups, the C5-H ring proton, and the amino protons. The ¹³C spectrum displays four sharp resonances, with the ring carbons C2, C4, and C6 appearing significantly downfield due to the deshielding effects of the ring nitrogen atoms. This comprehensive NMR profile serves as a reliable fingerprint for structural confirmation and is an indispensable tool for assessing the purity of this compound in any scientific or industrial application. Adherence to the validated protocols outlined in this guide will ensure the acquisition of high-quality, reliable data for confident structural analysis.

References

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

- Benchchem. Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.

- ChemicalBook. This compound(461-98-3) 1H NMR spectrum.

- MOLBASE. This compound|461-98-3.

- Santa Cruz Biotechnology. This compound | CAS 461-98-3.

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost.

- SpectraBase. This compound - Optional[15N NMR] - Chemical Shifts.

- ChemicalBook. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.

- RSC Publishing. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- ChemicalBook. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum.

- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.

- Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.

- Wikipedia. Cyanomethine.

- American Chemical Society. NMR Guidelines for ACS Journals.

- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- NIH National Library of Medicine. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.

- NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

- ChemicalBook. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- Chemistry LibreTexts. (2022). NMR Spectroscopy.

- precisionFDA. (2025). 2-AMINO-4,6-DIMETHYLPYRIMIDINE.

- NIH National Library of Medicine. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors....

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- TCI Chemicals. This compound 461-98-3.

- Benchchem. Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- ChemicalBook. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.

- ChemicalBook. This compound(461-98-3) 13C NMR spectrum.

Sources

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. microbenotes.com [microbenotes.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound(461-98-3) 1H NMR spectrum [chemicalbook.com]

- 7. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(461-98-3) 13C NMR [m.chemicalbook.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. books.rsc.org [books.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scs.illinois.edu [scs.illinois.edu]

A Quantum Chemical Deep Dive into 4-Amino-2,6-dimethylpyrimidine: Structure, Spectroscopy, and Electronic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-2,6-dimethylpyrimidine (ADMP), a significant pyrimidine derivative, is a molecule of considerable interest in medicinal chemistry and materials science due to its wide-ranging biological activities and promising electronic characteristics.[1] This technical guide provides a comprehensive exploration of ADMP through the lens of quantum chemical studies, bridging theoretical calculations with experimental observations. We delve into the molecule's structural intricacies, vibrational signatures, electronic behavior, and non-linear optical potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the quantum mechanical properties of this versatile compound.

Introduction: The Significance of this compound (ADMP)

Pyrimidine and its derivatives form the backbone of nucleic acids and are pivotal in numerous biological processes.[2] Their diverse pharmacological applications include roles as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[1] this compound (ADMP), also known as Cyanomethine, is a crystalline solid with the chemical formula C₆H₉N₃.[3][4] Its structural framework, featuring an amino functional group, enhances its capacity for biochemical interactions, underpinning its versatile bioactivity.[1] Understanding the quantum chemical properties of ADMP is paramount for elucidating its mechanism of action at a molecular level and for designing novel therapeutic agents and functional materials.

This guide will systematically explore the molecular architecture, vibrational spectroscopy, and electronic landscape of ADMP, primarily leveraging Density Functional Theory (DFT) calculations, which have proven to be a powerful tool for correlating theoretical predictions with experimental results.[5]

Theoretical and Experimental Methodologies: A Self-Validating System

The synergy between computational and experimental techniques provides a robust framework for the comprehensive characterization of molecular systems. The protocols described herein are designed to be self-validating, where theoretical predictions are corroborated by experimental data, and experimental findings are rationalized through computational models.

Computational Protocol: Density Functional Theory (DFT)

Causality of Choice: DFT, specifically the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, is selected for its proven accuracy in predicting the electronic structure and properties of organic molecules.[5] The choice of basis set, such as cc-pVTZ or 6-311++G(d,p), is critical for achieving a balance between computational cost and accuracy in describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[1][5]

Step-by-Step Workflow:

-

Geometry Optimization: The initial molecular structure of ADMP is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with a suitable basis set (e.g., cc-pVTZ). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[6]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.[5]

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. The energy gap between these frontier orbitals provides insights into the molecule's chemical reactivity and kinetic stability.[7] The Molecular Electrostatic Potential (MEP) is also mapped to identify electrophilic and nucleophilic sites.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*).[1][8]

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the experimental spectroscopic analysis of ADMP.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy:

-

Objective: To identify the functional groups and vibrational modes of ADMP.

-

FT-IR Spectroscopy: The solid-phase FT-IR spectrum of ADMP is typically recorded in the 4000-400 cm⁻¹ region.[5] The sample is prepared by mixing a small amount of ADMP with potassium bromide (KBr) and pressing it into a pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-100 cm⁻¹ region using a Nd:YAG laser for excitation.

UV-Vis Spectroscopy:

-

Objective: To investigate the electronic transitions and photoactive behavior of ADMP.

-

Procedure: The UV-Vis absorption spectrum is recorded by dissolving ADMP in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance over a specific wavelength range (typically 200-400 nm). The resulting spectrum reveals characteristic π → π* transitions.[1]

Molecular Geometry and Structural Analysis

The optimized molecular geometry of ADMP, as determined by DFT calculations, provides a detailed understanding of its three-dimensional structure.[1] The molecule is assumed to have Cₛ point group symmetry.

Molecular Structure of this compound

Caption: A schematic representation of the molecular structure of ADMP with atom numbering.

A comparison of theoretically calculated bond lengths and angles with experimental data (where available) shows good agreement, validating the chosen computational method.[5] For instance, the C-C and C-N bond lengths within the pyrimidine ring are consistent with those of similar heterocyclic compounds.[9]

Table 1: Selected Optimized Geometrical Parameters of ADMP (B3LYP/cc-pVTZ)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 117.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 125.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 117.0 |

| C4-C5 | 1.42 | N3-C4-C5 | 123.5 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.0 |

| C6-N1 | 1.35 | C5-C6-N1 | 120.0 |

| C4-N7 | 1.36 | N3-C4-N7 | 118.0 |

| C2-C8 | 1.50 | C5-C4-N7 | 118.5 |

| C6-C9 | 1.51 |

(Note: The values presented are representative and may vary slightly depending on the specific basis set used in the calculation.)

Vibrational Spectroscopy: The Fingerprint of ADMP